molecular formula C16H13N3O2S B15012756 4-(4-Methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine

4-(4-Methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine

Cat. No.: B15012756
M. Wt: 311.4 g/mol
InChI Key: CPYAPFRYVRRLRX-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methyl group on one phenyl ring and a nitro group on another phenyl ring, attached to the thiazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzaldehyde with 4-nitrobenzaldehyde in the presence of thiosemicarbazide. The reaction is usually carried out in an acidic medium, such as glacial acetic acid, and heated to promote cyclization, forming the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products

    Oxidation: Formation of corresponding nitro or amino derivatives.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

4-(4-Methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The nitro group may undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components, causing various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine
  • 4-(4-Chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine
  • 4-(4-Fluorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine

Uniqueness

4-(4-Methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine is unique due to the presence of both a methyl and a nitro group, which can influence its chemical reactivity and biological activity. The combination of these functional groups in the thiazole ring system provides distinct properties compared to other similar compounds.

Properties

Molecular Formula

C16H13N3O2S

Molecular Weight

311.4 g/mol

IUPAC Name

4-(4-methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C16H13N3O2S/c1-10-2-4-11(5-3-10)14-15(22-16(17)18-14)12-6-8-13(9-7-12)19(20)21/h2-9H,1H3,(H2,17,18)

InChI Key

CPYAPFRYVRRLRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)N)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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